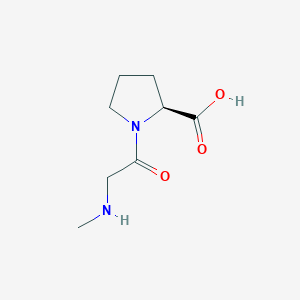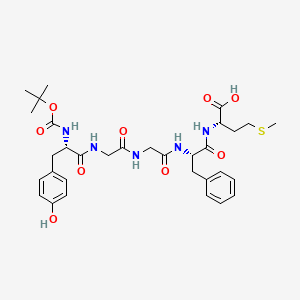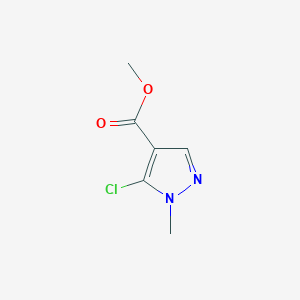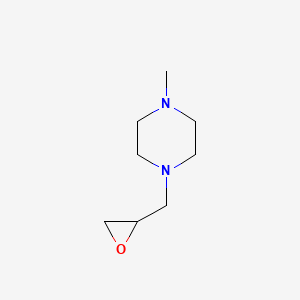
N-(2-fluorophenyl)-1H-imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-fluorophenyl)-1H-imidazole-5-carboxamide" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. The presence of the fluorophenyl group suggests potential for various biological activities, as fluorine atoms are often incorporated into pharmaceuticals to enhance their properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and evaluated for their biological activities, such as antiallergic, anticancer, and antiproliferative effects .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including ring closure, Suzuki reactions, hydrolysis, and amidation . For instance, the synthesis of a similar compound, 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was achieved through these reactions, and the structure was confirmed by various spectroscopic methods . Another example is the one-pot synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which utilized nitro reductive cyclization . These methods could potentially be adapted for the synthesis of "N-(2-fluorophenyl)-1H-imidazole-5-carboxamide".
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(2-fluorophenyl)-1H-imidazole-5-carboxamide" has been studied using X-ray diffraction and density functional theory (DFT) . For example, the crystal structure of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide was analyzed, revealing temperature-dependent polymorphism and the importance of intermolecular interactions . Similarly, DFT was used to compare the molecular structure of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide with X-ray diffraction data, showing consistency between the theoretical and experimental structures .
Chemical Reactions Analysis
The chemical reactivity of imidazole derivatives can be influenced by the substituents on the ring. For instance, the N-oxide oxygen atom in N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide acts as a hydrogen bonding acceptor, which is a strong charge-assisted non-covalent interaction . The presence of fluorine can also affect the electronic properties and reactivity of the compound, as seen in the synthesis and biological evaluation of various fluorinated benzimidazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The introduction of fluorine atoms can significantly alter these properties, potentially leading to increased biological activity or altered pharmacokinetics. For example, the antiallergic activity of N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide was found to be much higher than that of disodium cromoglycate, a standard antiallergic drug . The antiproliferative effects of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters against breast cancer cell lines were also notable, with some compounds showing greater activity than cisplatin .
Wissenschaftliche Forschungsanwendungen
Structural Elucidation and Chemical Synthesis
The compound N-(2-fluorophenyl)-1H-imidazole-5-carboxamide, with its complex structure, plays a crucial role in the structural elucidation of related compounds. Girreser, Rösner, and Vasilev (2016) showcased the intricate process of determining the structure of a cannabimimetic designer drug, utilizing nuclear magnetic resonance (NMR) and mass spectrometric (MS) techniques. Their study emphasized the importance of comparing predicted and observed chemical shifts, particularly in carbon atoms, to accurately identify the compound’s structure (Girreser, Rösner & Vasilev, 2016). Similarly, McLaughlin et al. (2016) identified and characterized a 'research chemical,' highlighting the potential for mislabeling in the realm of research chemicals and the necessity for thorough analytical characterization to ensure accurate identification (McLaughlin et al., 2016).
Crystallography and Molecular Analysis
The compound’s structure and derivatives have also been a focus in crystallography and molecular analysis studies. Qin et al. (2019) conducted a comprehensive analysis of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide, revealing its molecular structure through various spectroscopic methods and X-ray diffraction. The study utilized density functional theory (DFT) to validate the molecular structure, providing insights into the compound's physicochemical properties (Qin et al., 2019).
Development of Chemical Reactions
In the realm of chemical synthesis, Norris and Leeman (2008) explored palladium-catalyzed carbon−sulfur bond formation using the Migita reaction. They developed this reaction into a general method for thioaryl halide cross-coupling, demonstrating its utility in synthesizing key intermediates for pharmaceuticals (Norris & Leeman, 2008).
Polymorphism and Intermolecular Interactions
Rybarczyk-Pirek et al. (2014) discussed the temperature-dependent polymorphism of a derivative, emphasizing the role of intermolecular contacts in crystal packing. The study highlighted the intricate molecular rearrangements in the crystal state and the significance of intramolecular hydrogen bonding (Rybarczyk-Pirek et al., 2014).
Anticancer Research
In the field of medicinal chemistry, Karki et al. (2011) synthesized and evaluated novel imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent anticancer agents. Their research provides valuable insights into the cytotoxic activities of these compounds, marking their potential in developing chemotherapeutic agents (Karki et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1H-imidazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-7-3-1-2-4-8(7)14-10(15)9-5-12-6-13-9/h1-6H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYAJCSMMZRZDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CN2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1H-imidazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














